molecular formula C26H31FN6O3 B10835817 (R)-N-cyclopropyl-5-(2-(5-fluoro-2-(2-morpholinoethoxy)phenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

(R)-N-cyclopropyl-5-(2-(5-fluoro-2-(2-morpholinoethoxy)phenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10835817
M. Wt: 494.6 g/mol
InChI Key: DXRCURBJOZPWHE-JOCHJYFZSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 16 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole with pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by various agents, such as FeCl3 and polyvinyl pyrrolidine, to enhance the yield and selectivity .

Industrial Production Methods

For industrial-scale production, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be optimized using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine derivative 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups, which can be tailored for specific applications .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine derivative 16 has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 16 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrase enzymes, leading to antibacterial and antibiofilm activities. The compound’s ability to disrupt quorum sensing in bacteria further enhances its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine derivative 16 stands out due to its unique photophysical properties, such as high fluorescence quantum yields and stability under various conditions. These characteristics make it a valuable tool for optical applications and bioimaging .

Properties

Molecular Formula

C26H31FN6O3

Molecular Weight

494.6 g/mol

IUPAC Name

N-cyclopropyl-5-[(2R)-2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34)/t22-/m1/s1

InChI Key

DXRCURBJOZPWHE-JOCHJYFZSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6

Origin of Product

United States

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